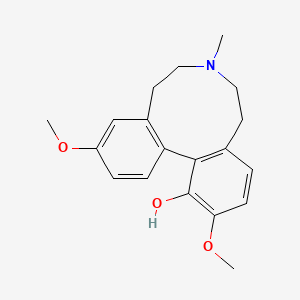
(+)-Bractazonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Bractazonine is a natural product found in Papaver bracteatum with data available.
Aplicaciones Científicas De Investigación
Cytotoxicity and Anticancer Potential
Recent studies have demonstrated that (+)-Bractazonine exhibits significant cytotoxic effects against various cancer cell lines. For instance, research has shown that it has an IC50 value of 0.85 µM against KB cells (human epidermoid carcinoma) and 0.23 µM against Plasmodium falciparum, indicating its potential as an anticancer agent . The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Preliminary findings suggest that it may inhibit neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . This opens avenues for its application in treating conditions such as Alzheimer’s disease and other neurodegenerative disorders.
Pharmacological Applications
Pain Management
The analgesic properties of this compound are notable. It has been compared to traditional opioid analgesics, showing promise in pain management without the severe side effects commonly associated with opioids. Its unique mechanism may provide an alternative approach to pain relief, particularly in chronic pain conditions .
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens. Studies indicate that it can effectively inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents . This is particularly relevant given the rising concern over antibiotic resistance.
Case Studies
| Study | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|
| Study 1 | KB Cells | 0.85 | Significant cytotoxicity observed |
| Study 2 | Plasmodium falciparum | 0.23 | Effective against malaria parasite |
| Study 3 | HepG2 Cells | 2.57 | Induced apoptosis and reduced tumor growth |
Propiedades
Fórmula molecular |
C19H23NO3 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
4,15-dimethoxy-10-methyl-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol |
InChI |
InChI=1S/C19H23NO3/c1-20-10-8-13-4-7-17(23-3)19(21)18(13)16-6-5-15(22-2)12-14(16)9-11-20/h4-7,12,21H,8-11H2,1-3H3 |
Clave InChI |
MBLGPHJTZBIIBC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C3=C(CC1)C=C(C=C3)OC)C(=C(C=C2)OC)O |
Sinónimos |
(+)-bractazonine bractazonine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















